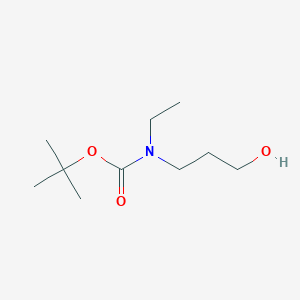

tert-Butyl ethyl3-hydroxypropylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ethyl3-hydroxypropylcarbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl ethyl3-hydroxypropylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: tert-Butyl hydroperoxide is commonly used under metal-free conditions.

Reduction: Lithium aluminum hydride is used in anhydrous conditions.

Substitution: Various nucleophiles can be used under basic or acidic conditions, depending on the desired product.

Major Products Formed:

Oxidation: Oxidized derivatives of the carbamate.

Reduction: Reduced forms of the carbamate.

Substitution: Substituted carbamate derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

The compound has numerous applications across different scientific disciplines:

1. Medicinal Chemistry

- Drug Development : It serves as an important intermediate in synthesizing various pharmaceuticals, particularly those targeting specific biological pathways. Its structural features allow it to interact selectively with biological receptors, making it relevant in drug design and development.

- Enzyme Inhibitors : Research indicates that tert-butyl ethyl 3-hydroxypropylcarbamate may act as an inhibitor for certain enzymes, showcasing its potential as a lead compound for therapeutic applications .

2. Organic Synthesis

- Synthesis of Complex Molecules : The compound is utilized in the synthesis of complex organic molecules, including those used in agrochemicals. Its ability to participate in various chemical reactions makes it a valuable building block in organic synthesis.

- Asymmetric Synthesis : Due to its chiral nature, it plays a crucial role in asymmetric synthesis, allowing for the production of enantiomerically pure compounds which are essential in pharmaceuticals.

3. Biological Research

- Protein-Ligand Interactions : In biological studies, it is employed to investigate enzyme mechanisms and protein-ligand interactions. This research is vital for understanding biochemical pathways and developing new therapeutic strategies .

- Cancer Research : Case studies have demonstrated its efficacy in inhibiting tumor growth in preclinical models, indicating its potential application in cancer therapies. For example, certain derivatives of this compound have shown promise in degrading AKT proteins involved in cancer cell signaling pathways .

Data Tables

Case Studies

- Enzyme Inhibition : A study explored the use of tert-butyl ethyl 3-hydroxypropylcarbamate as a selective inhibitor for specific kinases involved in cancer progression. The results indicated significant inhibition of tumor growth in xenograft models, highlighting its therapeutic potential .

- Synthesis Pathways : Researchers have developed synthetic routes that incorporate tert-butyl ethyl 3-hydroxypropylcarbamate as a key intermediate. These pathways have led to the successful production of various biologically active compounds, demonstrating the compound's utility in drug discovery .

Mécanisme D'action

The mechanism of action of tert-Butyl ethyl3-hydroxypropylcarbamate involves its role as a protecting group. The compound forms a stable carbamate linkage with amines, preventing them from participating in unwanted reactions. This stability is due to the resonance stabilization of the carbamate group and the steric hindrance provided by the tert-butyl group . The protecting group can be removed under acidic conditions, such as with trifluoroacetic acid, leading to the formation of the free amine .

Comparaison Avec Des Composés Similaires

tert-Butyl alcohol: A simple tertiary alcohol with similar steric properties.

tert-Butyl carbamate: Another carbamate derivative used as a protecting group.

Uniqueness: tert-Butyl ethyl3-hydroxypropylcarbamate is unique due to its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the carbamate group. This combination makes it particularly effective as a protecting group in organic synthesis, providing both stability and ease of removal .

Activité Biologique

Introduction

Tert-Butyl ethyl3-hydroxypropylcarbamate (TBEHPC) is an organo-carbamate compound that has garnered attention for its diverse applications in biological research and potential therapeutic uses. This article delves into the biological activity of TBEHPC, exploring its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

TBEHPC has the following chemical structure:

- CAS Number : 182951-96-8

- Molecular Formula : C₁₁H₁₉N₁O₃

- Molecular Weight : 213.28 g/mol

The compound features a tert-butyl group, which contributes to its steric properties, and a carbamate functional group that is essential for its biological activity.

Mode of Action

TBEHPC primarily acts as a protecting group for amines in peptide synthesis, facilitating the study of protein functions and interactions. The tert-butyl group enhances the stability of the compound under various reaction conditions, allowing for selective reactions in synthetic pathways.

Biochemical Pathways

The compound is involved in various biochemical pathways, including:

- Deprotection Reactions : The tert-butyl group can be removed under mild acidic or basic conditions, allowing for subsequent reactions with biomolecules.

- Modification of Biomolecules : TBEHPC can modify amino acids and peptides, aiding in the exploration of their functional roles in biological systems.

In Vitro Studies

In vitro studies have shown that TBEHPC exhibits significant activity in modifying biomolecules. For example, it has been utilized to enhance the solubility and stability of peptides, making them more amenable to biological assays.

Case Studies

- Peptide Synthesis : A study demonstrated the use of TBEHPC as a protecting group in the synthesis of bioactive peptides. The resulting peptides showed improved stability and bioavailability when tested in cellular models.

- Drug Development : Research has indicated that TBEHPC can be incorporated into prodrug designs, where it serves to mask reactive functionalities until they reach specific biological environments. This property is particularly useful in targeted drug delivery systems.

- Neuropharmacology : TBEHPC derivatives have been explored for their potential effects on neurotransmitter systems. Preliminary findings suggest that modifications using TBEHPC can influence serotonin receptor activity, which may have implications for treating mood disorders .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Key Biological Activity |

|---|---|---|

| tert-Butyl carbamate | Carbamate | Protecting group in organic synthesis |

| tert-Butyl alcohol | Alcohol | Solvent and reagent |

| N-(2-Hydroxypropyl)carbamate | Carbamate | Potential neuroprotective effects |

TBEHPC stands out due to its unique combination of steric hindrance from the tert-butyl group and reactivity from the carbamate group, making it particularly effective in organic synthesis applications .

Propriétés

IUPAC Name |

tert-butyl N-ethyl-N-(3-hydroxypropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-5-11(7-6-8-12)9(13)14-10(2,3)4/h12H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZRRDGESNRYIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCO)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.